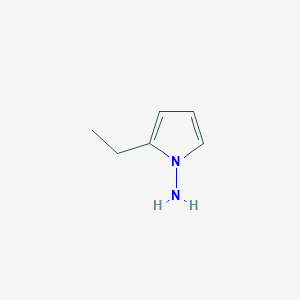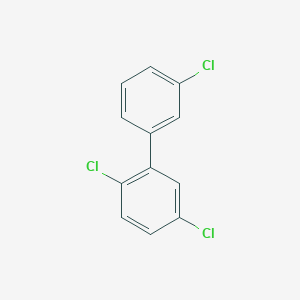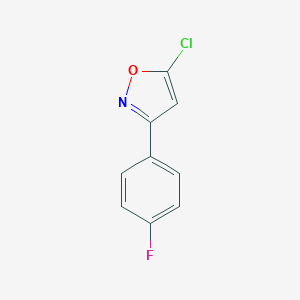
5-Chloro-3-(4-fluorophenyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(4-fluorophenyl)isoxazole: is a heterocyclic compound that contains both chlorine and fluorine atoms It is part of the oxazole family, which is known for its aromatic five-membered ring structure containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzoyl chloride with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atom in the oxazole ring.
Reduction: Reduction reactions can occur at the chlorine or fluorine substituents, potentially leading to dehalogenation.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted oxazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-3-(4-fluorophenyl)isoxazole is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of both chlorine and fluorine atoms can enhance the biological activity of derivatives, making them potential candidates for drug development.
Medicine: Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(4-fluorophenyl)isoxazole and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, these compounds may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
- 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole
- 5-Chloro-3-(4-bromophenyl)-1,2-oxazole
- 5-Chloro-3-(4-methylphenyl)-1,2-oxazole
Comparison: Compared to its analogs, 5-Chloro-3-(4-fluorophenyl)isoxazole is unique due to the presence of the fluorine atom. Fluorine is highly electronegative, which can significantly influence the compound’s reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties.
Propiedades
Número CAS |
137188-20-6 |
|---|---|
Fórmula molecular |
C9H5ClFNO |
Peso molecular |
197.59 g/mol |
Nombre IUPAC |
5-chloro-3-(4-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClFNO/c10-9-5-8(12-13-9)6-1-3-7(11)4-2-6/h1-5H |
Clave InChI |
SCRXBYPGBVETDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)F |
SMILES canónico |
C1=CC(=CC=C1C2=NOC(=C2)Cl)F |
Sinónimos |
5-CHLORO-3-(4-FLUOROPHENYL)ISOXAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


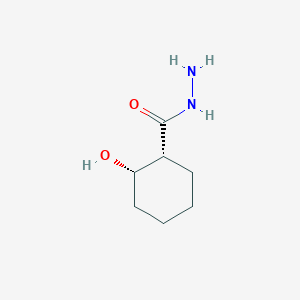
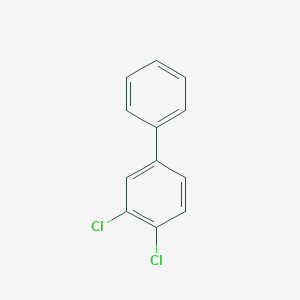
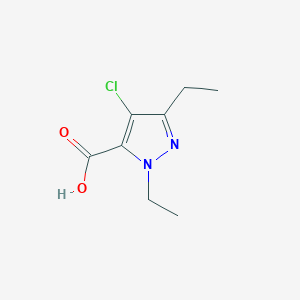
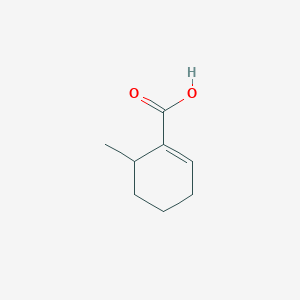
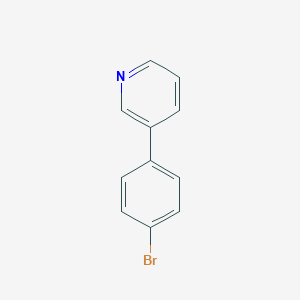
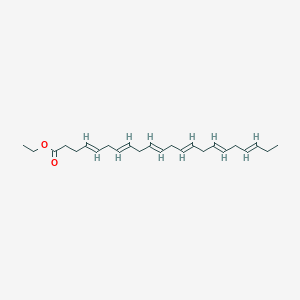
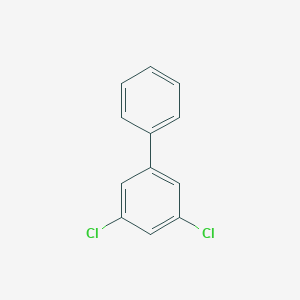
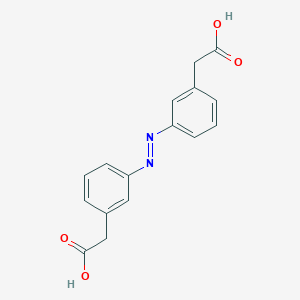
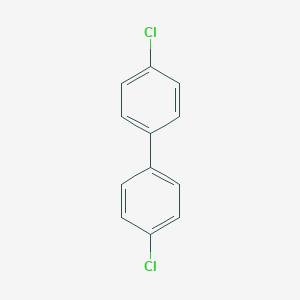
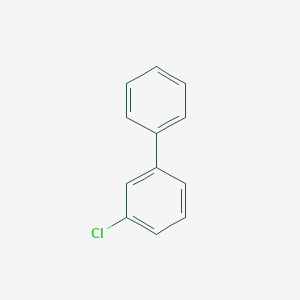
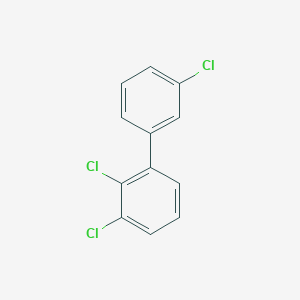
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
